molecular formula C10H11NO2 B14272270 1,2-Dimethyl-1H-indole-5,6-diol CAS No. 136735-97-2

1,2-Dimethyl-1H-indole-5,6-diol

Cat. No.: B14272270
CAS No.: 136735-97-2
M. Wt: 177.20 g/mol
InChI Key: JBYRAXMQDJLWBC-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1H-indole-5,6-diol is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. The presence of hydroxyl groups at the 5 and 6 positions, along with methyl groups at the 1 and 2 positions, makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-1H-indole-5,6-diol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2,3-dimethylphenylhydrazine and cyclizing it with an appropriate aldehyde or ketone can yield the desired indole derivative. The reaction typically requires a catalyst such as methanesulfonic acid and is conducted under reflux conditions in a solvent like methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The purification process typically involves crystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-1H-indole-5,6-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydroindoles. Substitution reactions can introduce various functional groups onto the indole ring, enhancing its chemical diversity.

Scientific Research Applications

1,2-Dimethyl-1H-indole-5,6-diol has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex indole derivatives and natural products.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-1H-indole-5,6-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The indole ring can also interact with DNA or proteins, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-indole-5,6-diol: Similar structure but with only one methyl group.

    2-Methyl-1H-indole-5,6-diol: Similar structure but with the methyl group at a different position.

    1,2-Dimethyl-1H-indole-3-carboxaldehyde: Similar structure but with an aldehyde group at the 3-position.

Uniqueness

1,2-Dimethyl-1H-indole-5,6-diol is unique due to the specific positioning of its methyl and hydroxyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

136735-97-2

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

1,2-dimethylindole-5,6-diol

InChI

InChI=1S/C10H11NO2/c1-6-3-7-4-9(12)10(13)5-8(7)11(6)2/h3-5,12-13H,1-2H3

InChI Key

JBYRAXMQDJLWBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(C=C2N1C)O)O

Origin of Product

United States

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